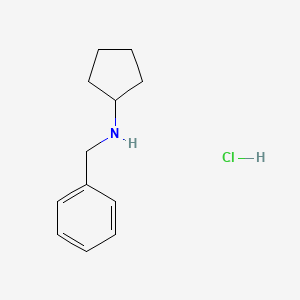

N-benzylcyclopentanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzylcyclopentanamine hydrochloride is a chemical compound with the CAS Number: 287935-39-1 . It has a molecular weight of 211.73 . The IUPAC name for this compound is N-benzyl-N-cyclopentylamine hydrochloride .

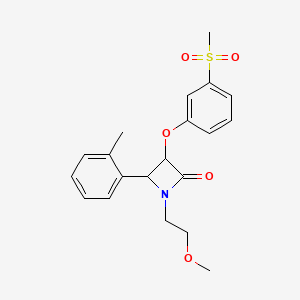

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Antidepressant Properties

N-benzylcyclopentanamine hydrochloride has been studied for its antidepressant properties. A compound with a similar structure, Wy-45,030, showed characteristics predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and monoamine uptake, without inhibiting monoamine oxidase or having affinity for other brain receptors, suggesting potential as an antidepressant devoid of common tricyclic side effects (Muth et al., 1986).

Antipsychotic Potential

Research into heterocyclic carboxamides related to this compound has explored their potential as antipsychotic agents. These compounds were assessed for binding to dopamine and serotonin receptors and their ability to antagonize certain responses in mice, indicating potential use in antipsychotic therapy (Norman et al., 1996).

Monoamine Oxidase Inhibition

A structurally similar compound, N-benzyl-N-methyl-2-propynylamine hydrochloride, was reported as a unique monoamine oxidase inhibitor. This study included its in vitro action on rat liver mitochondria and in vivo inhibition in mouse brain and liver (Taylor et al., 1960).

Antifungal Activity

Butenafine hydrochloride, a derivative of this compound, exhibits antifungal properties. It showed excellent efficacy against dermatophytosis in guinea pigs, suggesting its potential in treating fungal infections (Arika et al., 1990).

Use in Fish Transport

Benzocaine-hydrochloride, related to this compound, has been used to aid in fish transport. It helps maintain water quality during transport by reducing ammonia and carbon dioxide excretion by fish (Ferreira et al., 1984).

Neurochemical Effects

A study on 2,3,4-trimethoxy-N'-(8-metyl-8-azabicyclo[3.2.1.] octan-3-ylidene) benzohydrazide hydrochloride, a compound from the same group as this compound, examined its impact on monoamines in mice. It increased the transformation rate of dopamine into its metabolites, implicating the dopaminergic pathway in its action (Naplekova et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzylcyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWYKWDDUOYQHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)

![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)

![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)

![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)